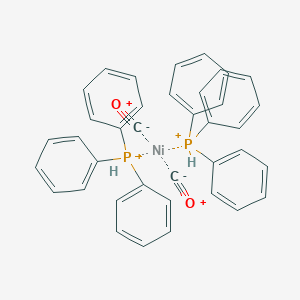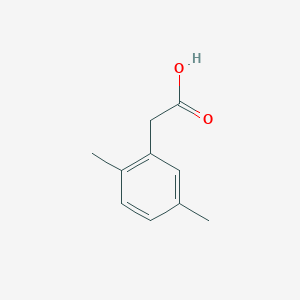
2,5-Dimethylphenylacetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds structurally related to 2,5-dimethylphenylacetic acid has been explored in several studies. For instance, Yang and Denny (2009) developed a new short synthesis of 5,6-dimethylxanthenone-4-acetic acid (ASA404), which involved dibromination of 3,4-dimethylbenzoic acid followed by regioselective coupling with 2-hydroxyphenylacetic acid and subsequent cyclodehydration (Yang & Denny, 2009).
Molecular Structure Analysis
Research on molecular structures similar to 2,5-dimethylphenylacetic acid includes studies on its diastereoisomers. Kazmierski et al. (1994) synthesized the diastereoisomers of α,β-dimethylphenylalanine, providing insight into the molecular mechanics and the stability of various side-chain conformers (Kazmierski, Urbańczyk-Lipkowska, & Hruby, 1994).
Chemical Reactions and Properties
The chemical reactions and properties of compounds related to 2,5-dimethylphenylacetic acid have been studied extensively. Atay et al. (2018) synthesized 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid and characterized its structure using various spectroscopic measurements and computational chemistry methods (Atay et al., 2018).
Physical Properties Analysis
Investigations into the physical properties of structurally related compounds can provide insights into 2,5-dimethylphenylacetic acid. Pomerantz, Amarasekara, and Dias (2002) described the syntheses and solid-state structures of dimethyl 2,2'-bithiophenedicarboxylates, which reveals information about the coplanarity and dihedral angles in such structures (Pomerantz, Amarasekara, & Dias, 2002).
Wissenschaftliche Forschungsanwendungen
Comparative Metabolism Studies
Metabolic Pathways and Degradation : Research on the degradation of various phenoxyacetic acids, including studies related to 2,4-dichlorophenoxyacetic acid, reveals insights into metabolic pathways. Although directly not on 2,5-Dimethylphenylacetic acid, these studies provide a context for understanding how similar compounds are metabolized in different organisms and environments, which could be relevant for assessing the environmental impact and degradation pathways of 2,5-Dimethylphenylacetic acid derivatives (Hamburg et al., 2001).
Photoreleasable Protecting Groups
Synthesis and Applications : The synthesis and application of photoreleasable protecting groups are crucial in the field of photochemistry and photopharmacology. The study by Klan et al. introduces 2,5-dimethylphenacyl as a new photoreleasable protecting group for carboxylic acids, highlighting its potential in the controlled release of active compounds upon light exposure. This research opens avenues for the development of light-responsive systems in drug delivery and material science, where 2,5-Dimethylphenylacetic acid derivatives could play a significant role (Klan et al., 2000).
Enantioseparation of Beta-Amino Acids
Chiral Stationary Phases : The enantioseparation of beta-amino acids using chiral stationary phases demonstrates the importance of 2,5-Dimethylphenylacetic acid and its derivatives in chromatography. This application is crucial for the pharmaceutical industry, where the separation of enantiomers can impact the efficacy and safety of medications. The research by Ilisz et al. on the use of dimethylphenyl-carbamoylated-beta-cyclodextrin for enantioseparation underlines the versatility and potential of 2,5-Dimethylphenylacetic acid derivatives in analytical and preparative chromatography (Ilisz et al., 2009).
Antitumor Activity and Vascular Disruption
Vascular Disrupting Agents : Studies on 5,6-dimethylxanthenone-4-acetic acid (DMXAA), a related compound, have shown significant antitumor activity by disrupting tumor vasculature. Although not directly related to 2,5-Dimethylphenylacetic acid, the research on DMXAA provides a framework for exploring the potential antitumor and vascular disrupting properties of similar compounds. The work by McKeage et al. on DMXAA combined with chemotherapy in treating advanced non-small cell lung cancer exemplifies the therapeutic potential of dimethylxanthenone derivatives (McKeage et al., 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2,5-dimethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-3-4-8(2)9(5-7)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSCTNYOPQOXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60159669 | |
| Record name | 2,5-Xylylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylphenylacetic acid | |
CAS RN |
13612-34-5 | |
| Record name | 2,5-Dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13612-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethylphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013612345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Xylylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60159669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-xylylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYLPHENYLACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263EN9T9PC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

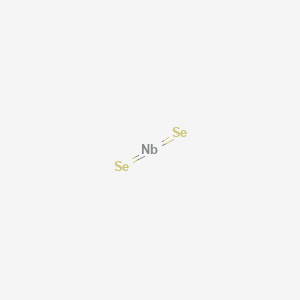
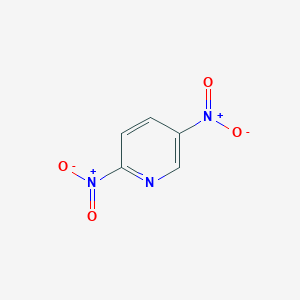
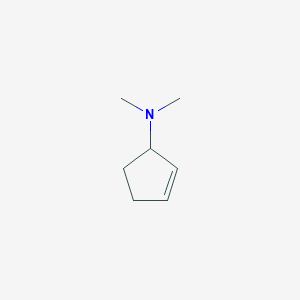
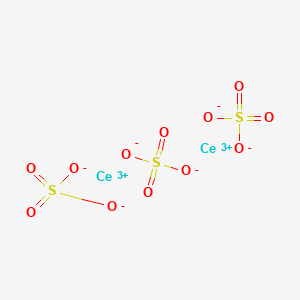
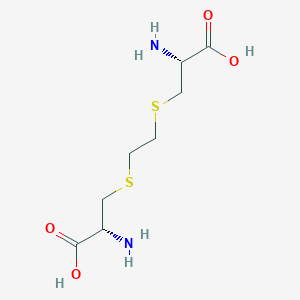
![3-[(2-Chloro-3-methyl-4-{(e)-[4-(methylsulfonyl)phenyl]diazenyl}phenyl)(ethyl)amino]propanenitrile](/img/structure/B80349.png)

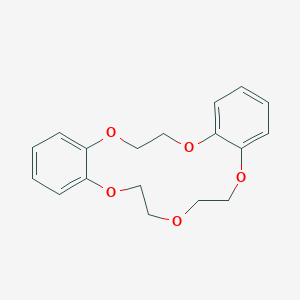
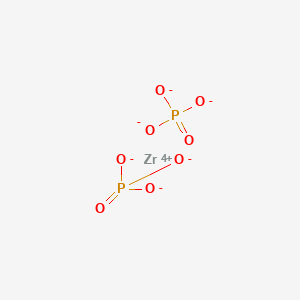
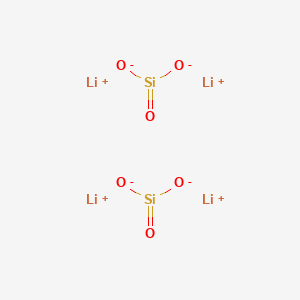
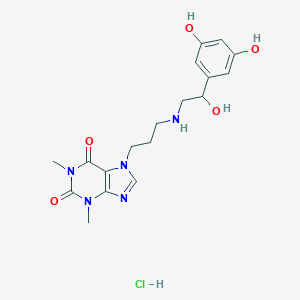
![Benzenamine, 4,4'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B80366.png)
